molecular formula C8H5N3O B1429768 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190313-69-9

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1429768
CAS No.: 1190313-69-9
M. Wt: 159.14 g/mol
InChI Key: ZRXDQYMPBJRMIO-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1190313-69-9) is a high-purity chemical compound supplied with a minimum purity of 97% . It is a specialist heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly categorized for use in the development of Protein Degrader building blocks . The pyrrolo[2,3-b]pyridine core structure is a privileged scaffold in pharmaceutical research. Scientific patent literature indicates that novel derivatives based on this core structure have been investigated for their potential as kinase inhibitors . These inhibitors represent a major class of therapeutics with applications spanning antineoplastic agents (including specific activity against leukemia), anti-inflammatory drugs, antidiabetics, and treatments for central nervous system disorders . Furthermore, related pyrrolopyridine derivatives have been synthesized and studied for their fluorescent properties, emitting in the blue-green region of the spectrum, which suggests potential applications in developing fluorescent probes or dyes . Researchers will find this compound, with its carbonitrile functional group, to be a versatile intermediate for further chemical modifications, including nucleophilic substitution and cyclization reactions. It is offered in convenient packaging, such as 250 mg, with recommended storage at room temperature . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXDQYMPBJRMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold found in numerous biologically active molecules.[1] The introduction of a 2-oxo functionality and a 4-carbonitrile group presents unique synthetic challenges and opportunities for the development of novel therapeutic agents. This document will delve into plausible synthetic pathways, the rationale behind key experimental choices, and detailed procedural outlines.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical approaches involve the sequential functionalization of the 7-azaindole core. Two primary strategies emerge, centered around the formation of a key intermediate, 4-cyano-7-azaindole, followed by oxidation at the 2-position.

Retrosynthesis Target 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile Intermediate1 4-cyano-7-azaindole Target->Intermediate1 Oxidation Intermediate2a 4-halo-7-azaindole Intermediate1->Intermediate2a Pd-catalyzed Cyanation Intermediate2b 4-amino-7-azaindole Intermediate1->Intermediate2b Sandmeyer Reaction StartingMaterial 7-azaindole Intermediate2a->StartingMaterial Halogenation Intermediate2b->StartingMaterial Amination

Caption: Retrosynthetic analysis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Synthetic Strategies: Pathways to the Core Scaffold

Based on the retrosynthetic analysis, two viable synthetic routes are proposed. Both pathways leverage known transformations in heterocyclic chemistry, offering flexibility in reagent selection and optimization.

Strategy A: The Halogenation-Cyanation-Oxidation Pathway

This strategy hinges on the initial halogenation of the 7-azaindole scaffold at the 4-position, followed by a palladium-catalyzed cyanation, and concluding with an oxidation step.

Strategy_A Start 7-azaindole Step1 N-Oxidation (e.g., H2O2) Start->Step1 Intermediate1 7-azaindole-N-oxide Step1->Intermediate1 Step2 Halogenation (e.g., POX3) Intermediate1->Step2 Intermediate2 4-halo-7-azaindole Step2->Intermediate2 Step3 Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd catalyst) Intermediate2->Step3 Intermediate3 4-cyano-7-azaindole Step3->Intermediate3 Step4 Oxidation (e.g., peroxy acids) Intermediate3->Step4 Final 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile Step4->Final

Caption: The Halogenation-Cyanation-Oxidation synthetic pathway.

Step 1 & 2: Synthesis of 4-halo-7-azaindole

A common and effective method for the functionalization of the pyridine ring in 7-azaindole is through its N-oxide. Treatment of 7-azaindole with an oxidizing agent such as hydrogen peroxide can yield 7-azaindole-N-oxide.[2] Subsequent reaction with a phosphorus oxyhalide (POX₃), such as POCl₃ or POBr₃, can then introduce a halogen at the 4-position.[2] This approach is advantageous as it activates the pyridine ring for nucleophilic substitution.

Step 3: Palladium-Catalyzed Cyanation

The conversion of the 4-halo-7-azaindole to 4-cyano-7-azaindole can be efficiently achieved through palladium-catalyzed cyanation.[3][4] This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[5] The use of appropriate ligands, such as dppf or Xantphos, can be crucial for achieving high yields and preventing catalyst deactivation.[6]

Step 4: Oxidation to the 2-oxo derivative

The final step involves the oxidation of the pyrrole ring at the 2-position. While direct oxidation of 7-azaindoles can be challenging, methods such as Baeyer-Villiger oxidation of a 3-formyl-7-azaindole derivative to an azaindolinone have been reported, suggesting the feasibility of this transformation.[7] Alternatively, direct oxidation using reagents like m-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids could be explored, although careful optimization would be required to control regioselectivity and prevent over-oxidation.

Strategy B: The Amination-Sandmeyer-Oxidation Pathway

This alternative route involves the introduction of an amino group at the 4-position, which is then converted to the nitrile via a Sandmeyer reaction, followed by the final oxidation.

Strategy_B Start 4-halo-7-azaindole Step1 Amination (e.g., Buchwald-Hartwig amination) Start->Step1 Intermediate1 4-amino-7-azaindole Step1->Intermediate1 Step2 Sandmeyer Reaction (1. NaNO2, H+ 2. CuCN) Intermediate1->Step2 Intermediate2 4-cyano-7-azaindole Step2->Intermediate2 Step3 Oxidation (e.g., peroxy acids) Intermediate2->Step3 Final 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile Step3->Final

Caption: The Amination-Sandmeyer-Oxidation synthetic pathway.

Step 1: Synthesis of 4-amino-7-azaindole

Starting from the 4-halo-7-azaindole intermediate prepared in Strategy A, a 4-amino-7-azaindole can be synthesized. This can be achieved through nucleophilic aromatic substitution with ammonia or a protected amine, or more efficiently via palladium-catalyzed C-N cross-coupling reactions such as the Buchwald-Hartwig amination.[8]

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile.[9][10][11] The 4-amino-7-azaindole is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide solution yields the desired 4-cyano-7-azaindole.[11]

Step 3: Oxidation

The final oxidation step is identical to that described in Strategy A, where the 4-cyano-7-azaindole is converted to the target 2-oxo derivative.

Experimental Protocols: A Practical Guide

The following are generalized, exemplary protocols for the key transformations described above. Researchers should note that specific reaction conditions, including stoichiometry, temperature, and reaction time, will require optimization for each specific substrate and scale.

Exemplary Protocol 1: Synthesis of 4-chloro-7-azaindole

  • N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid), add hydrogen peroxide dropwise at room temperature. Monitor the reaction by TLC until completion. After workup, the 7-azaindole-N-oxide is obtained.

  • Chlorination: To the 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) and heat the mixture. After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize the solution to precipitate the 4-chloro-7-azaindole.

Exemplary Protocol 2: Palladium-Catalyzed Cyanation of 4-chloro-7-azaindole

  • To a reaction vessel, add 4-chloro-7-azaindole, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., dppf).

  • Add a suitable solvent (e.g., DMF or DMA) and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an appropriate aqueous workup and purify the product by column chromatography to yield 4-cyano-7-azaindole.

Exemplary Protocol 3: Oxidation of 4-cyano-7-azaindole

  • Dissolve 4-cyano-7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath and add a peroxy acid (e.g., m-CPBA) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the excess oxidant and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Data Summary: A Comparative Overview

The following table summarizes the key reaction parameters for the proposed synthetic strategies. Yields are indicative and will vary based on specific substrates and optimized conditions.

StepReactionReagents & CatalystsSolventTemperatureTypical YieldReference
Strategy A
1N-OxidationH₂O₂Acetic AcidRoom Temp.Good[2]
2ChlorinationPOCl₃Neat or solventRefluxGood[2]
3CyanationZn(CN)₂, Pd₂(dba)₃, dppfDMF/DMA80-120 °CModerate to Good[5]
4Oxidationm-CPBACH₂Cl₂0 °C to RTVariable[7]
Strategy B
1AminationAmine, Pd catalyst, LigandToluene/Dioxane80-110 °CGood[8]
2Sandmeyer1. NaNO₂, HCl 2. CuCNWater/Organic0 °C to RTModerate to Good[9][11]
3Oxidationm-CPBACH₂Cl₂0 °C to RTVariable[7]

Mechanistic Insights: Understanding the Transformations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

  • Palladium-Catalyzed Cyanation: This reaction proceeds through a catalytic cycle involving oxidative addition of the 4-halo-7-azaindole to the Pd(0) catalyst, followed by transmetalation with the cyanide source, and concluding with reductive elimination of the 4-cyano-7-azaindole product, regenerating the Pd(0) catalyst.[3] Catalyst poisoning by excess cyanide is a known issue and can be mitigated by the choice of cyanide source and reaction conditions.[4]

  • Sandmeyer Reaction: The reaction begins with the formation of a diazonium salt from the primary aromatic amine. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide anion, and subsequent electron transfer from another copper(I) species yields the final product and regenerates the active catalyst.[10]

Conclusion

The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a challenging yet achievable goal for medicinal chemists. The strategies outlined in this guide, based on the functionalization of the 7-azaindole core, provide a solid foundation for the development of a robust and scalable synthetic route. The choice between the halogenation-cyanation and the amination-Sandmeyer pathways will depend on factors such as starting material availability, reagent cost, and desired scale. Further optimization of the final oxidation step will be critical for the successful synthesis of this promising heterocyclic compound.

References

  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025, August 7). ResearchGate. Available at: [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025, April 18). ChemRxiv. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. Available at: [Link]

  • Shafiee, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 426–431. Available at: [Link]

  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137–3166. Available at: [Link]

  • Erhardt, S., et al. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 123(44), 10869–10878. Available at: [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Deb, I., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(95), 14193-14196. Available at: [Link]

  • Chan, A. W. S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(35), 10707–10714. Available at: [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chan, A. W. S., et al. (2022, August 31). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15247–15249. Available at: [Link]

  • Gandeepan, P., et al. (2024, August 1). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. ACS Publications. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 340–348. Available at: [Link]

  • Reddy, K. S., et al. (2010). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC, 2010(6), 47-52. Available at: [Link]

Sources

Methodological & Application

Application Note: Comprehensive Structural Elucidation of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the comprehensive structural analysis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a novel heterocyclic scaffold with significant potential in medicinal chemistry. As a derivative of the 7-azaindole core, this compound class is of high interest for developing new therapeutic agents.[1][2] Rigorous and unambiguous characterization is the cornerstone of the drug discovery process, ensuring the integrity of subsequent biological and pharmacological studies. This document outlines field-proven protocols for the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), guiding the researcher from sample preparation to complete data interpretation and final structure confirmation.

Introduction: The Scientific Imperative for Rigorous Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in drug discovery, appearing in numerous compounds targeting a range of diseases.[2][3] The introduction of an oxo-functionality and a carbonitrile group, as in 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, creates a unique electronic and steric profile that warrants thorough investigation. The potential for tautomerism and the precise assignment of protons and carbons in this relatively complex heterocyclic system demand a multi-faceted analytical approach.

This guide is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will first determine the elemental composition via HRMS, the gold standard for molecular formula confirmation.[4][5] Subsequently, we will employ a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece, explaining the causality behind each step to build a self-validating structural hypothesis.

Molecular Structure:

Chemical structure of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • Molecular Formula: C₈H₅N₃O

  • Monoisotopic Mass: 159.0433 g/mol

High-Resolution Mass Spectrometry (HRMS): The Foundation of Analysis

Expertise & Causality: Before delving into the intricate connectivity of the molecule with NMR, we must first confirm its elemental composition. HRMS provides mass measurements with accuracy typically within 5 ppm, allowing for the unambiguous determination of the molecular formula.[6] This is a critical first step; without a confirmed molecular formula, any subsequent NMR interpretation is speculative. We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles, often yielding a prominent protonated molecular ion [M+H]⁺.[7]

Protocol 2.1: HRMS-ESI Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high purity of the solvent is critical to avoid interference from adducts.

  • Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF system.[5]

  • Method Parameters (Typical):

    • Ionization Mode: ESI, Positive

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Capillary Temperature: 320 °C

  • Data Acquisition: Acquire the full scan spectrum. The instrument's high resolving power will differentiate the analyte's isotopic pattern from potential isobaric interferences.[8]

Data Interpretation: From Accurate Mass to Molecular Formula

The primary goal is to identify the [M+H]⁺ ion.

  • Calculated [M+H]⁺ for C₈H₆N₃O⁺: 160.0505

  • Observed [M+H]⁺: An experimentally observed mass of ~160.0501 would correspond to a mass error of -2.5 ppm, providing strong confidence in the proposed molecular formula.[9]

Trustworthiness through Fragmentation: The fragmentation pattern provides a secondary layer of structural confirmation. While ESI is a soft technique, in-source fragmentation or subsequent MS/MS experiments can be induced. Nitrogen-containing heterocycles often exhibit characteristic losses.[10]

Expected Ion (m/z) Formula Identity Rationale for Formation
160.0505[C₈H₆N₃O]⁺[M+H]⁺Protonated molecular ion
132.0556[C₇H₆N₂O]⁺[M+H - CN]⁺Loss of the cyano radical (unlikely) or HCN (more likely)
131.0400[C₈H₅N₂O]⁺[M+H - NH]⁺Loss of NH from the pyrrole ring
104.0345[C₇H₄N₂]⁺[M+H - CO - H]⁺Loss of carbon monoxide from the oxo-pyridine ring followed by rearrangement

Table 1: Predicted HRMS ions and fragments for 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

NMR Spectroscopy: Assembling the Molecular Architecture

Expertise & Causality: With the molecular formula established, NMR spectroscopy is employed to determine the precise connectivity of the atoms. We will use a logical sequence of experiments. ¹H NMR provides information on the number and environment of protons. ¹³C and DEPT-135 NMR reveal the carbon skeleton. Finally, 2D NMR techniques (COSY, HSQC, HMBC) act as the "glue," connecting the individual pieces to reveal the complete structure.[11][12] The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve a wide range of polar compounds and its hydrogen-bonding acceptor nature help in observing exchangeable protons like N-H.

Protocol 3.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Acquire with a standard pulse sequence.

    • ¹³C NMR: Acquire with proton decoupling.

    • DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

Workflow for Structural Elucidation

Caption: Overall workflow for structure elucidation.

Data Interpretation: A Step-by-Step Assembly

Below is a detailed interpretation based on predicted spectral data, which serves as a protocol for analyzing the actual experimental results.

Predicted ¹H and ¹³C NMR Data

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityDEPT-135
1 (NH)-~11.5br s-
2 (CH₂)~35~3.6sNegative
3 (NH)-~8.0br s-
3a (C)~145--Absent
4 (C)~95--Absent
4-CN~117--Absent
5 (CH)~135~7.8dPositive
6 (CH)~115~6.5dPositive
7a (C)~150--Absent
2=O~165--Absent

Table 2: Predicted NMR assignments for 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile in DMSO-d₆.

Analysis:

  • ¹H NMR Analysis:

    • We expect four signals in the ¹H NMR spectrum: two broad singlets for the two N-H protons, one singlet for the isolated CH₂ group, and two doublets for the coupled protons on the pyridine ring.

    • The downfield shifts of the N-H protons (~11.5 and ~8.0 ppm) are characteristic for amides and pyrrole-like nitrogens in DMSO.[14]

    • The singlet at ~3.6 ppm is assigned to the CH₂ group at position 2, which has no adjacent protons to couple with.

    • The two aromatic signals at ~7.8 and ~6.5 ppm, showing doublet multiplicity, are assigned to H-5 and H-6, respectively. Their coupling constant (J ≈ 5-6 Hz) would be typical for ortho-coupling on a pyridine ring.

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum should show 8 distinct signals.

    • DEPT-135 will confirm the presence of one CH₂ group (negative signal at ~35 ppm) and two CH groups (positive signals at ~135 and ~115 ppm).

    • The remaining five signals, absent in the DEPT-135 spectrum, are assigned to the five quaternary carbons: the carbonyl (C-2=O, ~165 ppm), the nitrile (CN, ~117 ppm), and the three sp² carbons of the ring fusion and nitrile attachment (C-3a, C-4, C-7a).

  • 2D NMR Correlation Analysis:

Caption: Key 2D NMR correlations for structural confirmation.

  • COSY: A cross-peak between the signals at ~7.8 ppm (H-5) and ~6.5 ppm (H-6) confirms they are vicinally coupled and part of the same spin system. The CH₂ and NH protons will appear as isolated singlets with no COSY correlations.

  • HSQC: This experiment provides direct, unambiguous assignments for protonated carbons:

    • The proton at ~3.6 ppm correlates to the carbon at ~35 ppm (H-2 to C-2).

    • The proton at ~7.8 ppm correlates to the carbon at ~135 ppm (H-5 to C-5).

    • The proton at ~6.5 ppm correlates to the carbon at ~115 ppm (H-6 to C-6).

  • HMBC - The Final Confirmation: The HMBC spectrum is the most critical for assembling the full scaffold.

    • Connecting the Pyrrolone Ring: The CH₂ protons (H-2) will show correlations to the carbonyl carbon (C=O, ²J), and importantly, to the bridgehead carbons C-3a (²J) and C-7a (³J). This definitively places the CH₂ group within the five-membered ring.

    • Positioning the Nitrile Group: The pyridine proton H-5 will show a crucial three-bond correlation to the nitrile carbon (⁴-CN) and a two-bond correlation to the carbon it's attached to (C-4). H-6 will show a two-bond correlation to C-4. These correlations lock the position of the nitrile group at C-4.

    • Confirming the Ring Fusion: Both H-5 and H-6 will show correlations to the bridgehead carbon C-7a, confirming the fusion of the pyridine ring to the pyrrolone ring at positions 3a and 7a.

Conclusion

By systematically applying a combination of High-Resolution Mass Spectrometry and a suite of 1D and 2D NMR experiments, the unambiguous structural elucidation of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved. The workflow presented here—confirming the molecular formula with HRMS first, followed by a logical progression of NMR experiments—represents a robust and self-validating protocol. This rigorous characterization is an indispensable foundation for any further investigation into the chemical and biological properties of this promising heterocyclic scaffold.

References

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). Available at: [Link]

  • Zhang, H., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213-9. Available at: [Link]

  • Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Catarino, S. O., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Mediterranean Journal of Chemistry. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • El-Emary, T. I., & Bakhite, E. A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Yuan, H., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

  • Li, Y., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gross, J. H. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Analytical Precision. (n.d.). Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Chemistry. Available at: [Link]

  • Hassan, A. S., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Anti-proliferative Activity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. This heterocyclic system is of particular interest in oncology due to its ability to act as a bioisostere for purines, allowing it to interact with a variety of enzymatic targets crucial for cancer cell proliferation and survival. Derivatives of this scaffold have demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including those of the breast, liver, and colon.[1][2] The introduction of an oxo group and a carbonitrile moiety, as in 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets and thereby its anti-proliferative efficacy.

These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and division. Notably, various pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] Dysregulation of these signaling pathways is a hallmark of many cancers. By targeting these kinases, 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its analogs can induce cell cycle arrest and apoptosis, the programmed cell death, in cancerous cells.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile in anti-proliferative activity studies. It outlines a potential synthetic route, detailed protocols for evaluating its biological activity, and insights into its potential mechanism of action.

Synthesis of the Core Scaffold

While the precise synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 4-amino-6-oxo-1,2-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.[5] A generalized synthetic scheme is proposed below, which can be adapted and optimized for the specific target compound.

Diagram: Proposed Synthesis of the Pyrrolo[2,3-b]pyridine Core

synthesis_pathway cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_product Product 2_aminopyrrole_3_carbonitrile 2-Aminopyrrole-3-carbonitrile derivative reaction_step Base-catalyzed Cyclocondensation 2_aminopyrrole_3_carbonitrile->reaction_step alpha_beta_unsaturated_ester α,β-unsaturated ester alpha_beta_unsaturated_ester->reaction_step pyrrolo_pyridine_core 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine -4-carbonitrile core reaction_step->pyrrolo_pyridine_core

Caption: A generalized synthetic pathway for the pyrrolo[2,3-b]pyridine core.

Experimental Protocols for Anti-proliferative Activity Assessment

The following protocols are standard methodologies for evaluating the anti-proliferative effects of novel chemical entities.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HepG2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[9]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Generate a histogram of DNA content (PI fluorescence).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Based on the activity of related pyrrolo[2,3-b]pyridine derivatives, 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is hypothesized to exert its anti-proliferative effects by inhibiting critical kinase signaling pathways. The Fibroblast Growth Factor Receptor (FGFR) pathway is a particularly relevant target, as its aberrant activation is a known driver in various cancers.[3][10]

Diagram: The FGFR Signaling Pathway and Potential Inhibition

FGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK Activation PLCg PLCγ Pathway P1->PLCg Activation PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Activation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 2-oxo-1H,2H,3H-pyrrolo [2,3-b]pyridine-4-carbonitrile Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling cascade by the test compound.

Inhibition of FGFR autophosphorylation by 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10] This would lead to the observed anti-proliferative effects, such as cell cycle arrest and apoptosis.

Data Presentation

Quantitative data from the anti-proliferative assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Anti-proliferative Activity (IC₅₀) of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast CancerTo be determined
HepG2Liver CancerTo be determined
Caco-2Colorectal CancerTo be determined
4T1Breast CancerTo be determined

Table 2: Cell Cycle Analysis of Cancer Cells Treated with 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle ControlTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determined
Compound (2x IC₅₀)To be determinedTo be determinedTo be determined

Table 3: Apoptosis Analysis of Cancer Cells Treated with 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determined
Compound (2x IC₅₀)To be determinedTo be determinedTo be determined

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols and insights provided in this document offer a robust framework for the investigation of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a potential anti-proliferative agent. Further studies should focus on confirming its mechanism of action through kinase inhibition assays and in vivo efficacy studies in preclinical cancer models. The structure-activity relationship (SAR) of this compound class can also be explored by synthesizing and testing additional analogs to optimize potency and selectivity.

References

  • Raslan, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(15), 10440-10458. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]

  • Mohareb, R. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15837-15848. [Link]

  • Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 93–102. [Link]

  • Logue, S. E., & El-Naggar, A. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE (Journal of Visualized Experiments), (148), e59532. [Link]

  • Chen, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(10), 2857–2867. [Link]

  • Vertex Pharmaceuticals Incorporated. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Raslan, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(15), 10440-10458. [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This molecule is a key heterocyclic building block in medicinal chemistry and drug discovery, making its accurate quantification essential for process monitoring, purity assessment, and quality control. This guide follows a logical, science-driven workflow, from initial analyte characterization to final method validation, grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Preliminary Considerations

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a derivative of the 7-azaindole scaffold, a privileged structure in drug development.[1] The development of a reliable analytical method is a prerequisite for its use in research and manufacturing. A successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties, which dictate the initial choice of chromatographic conditions.

Physicochemical Properties of the Analyte

The rational design of an HPLC method begins with an analysis of the target molecule's structure and related properties.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrileThe presence of aromatic rings, a lactam, and a nitrile group suggests strong UV absorbance. The fused heterocyclic system provides rigidity.
Molecular Formula C₈H₅N₃O[2]-
Molecular Weight 159.14 g/mol [2]A low molecular weight facilitates good solubility in common HPLC solvents.
Predicted logP -0.2 to 1.03[2][3]The low logP value indicates that the compound is polar. This makes Reversed-Phase (RP-HPLC) the ideal starting point for separation.[4]
Predicted pKa ~2.96 (acidic)[3]The presence of ionizable protons (lactam and pyrrole N-H) means that mobile phase pH will be a critical parameter influencing retention and peak shape. Buffering the mobile phase is essential for reproducibility.
Solubility Soluble in DMSO, Methanol[3]Provides suitable options for preparing stock and working standard solutions.

Based on these properties, a reversed-phase HPLC method with UV detection is the most logical approach. The polarity of the molecule suggests that a highly aqueous mobile phase may be required for elution, making an aqueous-stable C18 column a strong candidate to prevent phase collapse.

Systematic HPLC Method Development

A systematic, multi-step approach ensures the development of a robust and reliable method. The following workflow outlines the logical progression from initial screening to a fully optimized protocol.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Mode_Selection Select HPLC Mode (Reversed-Phase) Analyte->Mode_Selection Column_Screen Column Selection (Start with C18) Mode_Selection->Column_Screen Mobile_Phase_Scout Mobile Phase Scouting (ACN/Water Gradient) Column_Screen->Mobile_Phase_Scout pH_Opt pH Optimization (e.g., pH 2.5-4.5) Mobile_Phase_Scout->pH_Opt Gradient_Opt Gradient/Isocratic Optimization pH_Opt->Gradient_Opt Detector_Opt Detector Wavelength (Determine λmax) Gradient_Opt->Detector_Opt Finalize Finalize Method & Define SST Detector_Opt->Finalize Validation Method Validation (ICH Q2 Guidelines) Finalize->Validation

Caption: Workflow for systematic HPLC method development.

Step 1: Column and Mobile Phase Selection
  • Stationary Phase (Column): A C18 column is the most common starting point for RP-HPLC due to its versatility.[5] Given the analyte's polarity, an aqueous-stable C18 column (e.g., with polar endcapping or embedded polar groups) is recommended to ensure robust performance in highly aqueous mobile phases. A standard dimension of 150 mm x 4.6 mm with 5 µm particles is suitable for initial development.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or a 20 mM phosphate buffer in water. The predicted pKa of ~2.96 necessitates pH control. Starting with a pH of 3.0 ensures the analyte is in a single, protonated state, promoting sharp, symmetrical peaks.

    • Organic Phase (B): Acetonitrile (ACN) is preferred as the initial organic modifier due to its low viscosity and UV transparency at low wavelengths. Methanol can be explored later as an alternative to alter selectivity.[6]

Step 2: Initial Gradient Elution and Detection Wavelength

To determine the approximate elution conditions, a broad gradient scan is performed.

  • Protocol: Run a linear gradient from 5% to 95% ACN over 20 minutes.

  • Detector: Use a Photo Diode Array (PDA) or Diode Array Detector (DAD) to monitor the elution across a wide wavelength range (e.g., 200-400 nm). This allows for the simultaneous determination of the retention time and the wavelength of maximum absorbance (λmax). The conjugated pyrrolopyridine system is expected to have a strong absorbance maximum.

Step 3: Optimization of Mobile Phase and Gradient

Once the initial retention time is known, the method can be optimized for speed and resolution.

  • pH Fine-Tuning: Small adjustments to the mobile phase pH (e.g., ±0.5 pH units) can significantly impact retention time and peak shape. The optimal pH is one that provides good retention, sharp peaks, and is not so low as to risk column degradation over time.

  • Gradient Optimization: Based on the initial broad gradient, a narrower, more focused gradient can be developed to improve resolution from any impurities and shorten the run time. For a single analyte assay, this can often be converted to an isocratic method for simplicity and robustness. For example, if the compound elutes at 35% ACN in the scouting run, an isocratic method using 30-40% ACN can be tested.

Recommended Protocol and Final Method

The following protocol represents a robust starting point for the analysis, derived from the systematic development process described above.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard analytical instrumentation.
Column C18, 5 µm, 4.6 x 150 mm (Aqueous-stable phase recommended)Provides good retention and peak shape for polar analytes.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffered aqueous phase to ensure consistent analyte ionization and reproducible retention, as per USP guidelines.[7]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency.
Elution Mode Isocratic: 65% A / 35% B (Adjust as necessary)Simple, robust, and suitable for quantifying a single analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature improves efficiency and reduces backpressure.
Detector UV at λmax (e.g., 275 nm - to be determined experimentally)Provides high sensitivity for this chromophoric analyte.
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (or another suitable solvent like methanol).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a mandatory requirement under cGMP and is described in USP General Chapter <621>.[8]

  • Procedure: Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol Overview

Once the method is finalized, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) or the revised Q2(R2) guidelines.[9][10]

Validation ParameterPurposeTypical Experimental Approach
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to show separation from degradation products.[11]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specific range.Analyze a minimum of five concentrations across the range. Plot peak area vs. concentration and determine the correlation coefficient (r²).
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels (e.g., 3 levels, 3 replicates each). Calculate the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[9] - Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined based on signal-to-noise ratio (S/N ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined based on signal-to-noise ratio (S/N ≈ 10:1) or by establishing the concentration at which a specified precision (%RSD) is met.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and mobile phase organic composition (±2%). Evaluate the effect on SST parameters.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. By carefully considering the analyte's physicochemical properties and following a logical optimization workflow, a reliable isocratic method can be established. The inclusion of system suitability criteria and a comprehensive validation plan ensures that the method is fit for purpose in a regulated research or quality control environment, providing trustworthy data for this important chemical entity.

References

  • El-Sayed, N., Al-Harbi, S., & Al-Amri, A. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-b]pyridine. PubChem Compound Summary. Retrieved January 26, 2026, from [Link].

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2022). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Kim, J., & Kim, S. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. PubChem Compound Summary. Retrieved January 26, 2026, from [Link].

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Maslarska, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • RSC Publishing. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. Available at: [Link]

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  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

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Application Notes and Protocols for Molecular Docking of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This pyrrolopyridine derivative represents a scaffold of significant interest in medicinal chemistry. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering crucial insights for structure-based drug design.[1][2][3][4][5] This guide will detail the entire workflow, from ligand and target preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols provided are designed to be self-validating and are grounded in established scientific principles to ensure the generation of meaningful and reproducible results.

Introduction: The Rationale for Docking 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds with this core have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 8 (CDK8).[6][7][8] Furthermore, other pyrrolopyridine isomers have demonstrated diverse pharmacological properties, including antiviral and antitumor activities.[9][10] The specific derivative, 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, possesses key structural features, such as a lactam ring and a cyano group, which can participate in crucial interactions with protein active sites.

Molecular docking allows for the in-silico investigation of how this compound might interact with various protein targets at an atomic level.[1] This computational approach is instrumental in the early stages of drug discovery for:

  • Hypothesis Generation: Identifying potential protein targets for the compound.

  • Binding Mode Prediction: Understanding the specific orientation and conformation of the ligand within the protein's binding pocket.

  • Affinity Estimation: Predicting the strength of the interaction between the ligand and the protein.[3][11]

  • Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective analogs.

This guide will utilize AutoDock Vina, a widely used and validated open-source docking program, as the primary tool for these investigations.[12][13][14]

Pre-Docking Preparations: Laying the Foundation for Accurate Results

The quality of molecular docking results is heavily dependent on the meticulous preparation of both the ligand and the target protein.[2][15] This section outlines the critical steps to ensure that the input structures are optimized for docking simulations.

Ligand Preparation

The ligand, 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, must be converted into a three-dimensional structure with appropriate chemical properties.

Protocol 2.1: Ligand Preparation using Avogadro and AutoDockTools

  • 2D Structure Generation: Draw the 2D structure of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into Avogadro (an open-source molecular editor).

    • Use the "Auto-Optimization" tool to generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in the .mol2 or .pdb file format.

  • Preparation for AutoDock Vina:

    • Launch AutoDockTools (ADT).[13][14]

    • Go to Ligand -> Input -> Open and select the 3D structure of the ligand.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the final prepared ligand in the .pdbqt format (Ligand -> Output -> Save as PDBQT). This format includes atomic coordinates, partial charges, and information about rotatable bonds.[16]

Target Protein Preparation

The selection and preparation of the target protein structure are paramount for a successful docking study.

Protocol 2.2: Target Protein Preparation

  • Protein Structure Retrieval:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[17] When possible, select a high-resolution crystal structure that is co-crystallized with a ligand similar to the compound of interest. This provides a validated binding pocket.

  • Initial Structure Cleaning:

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.[12]

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[18]

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[12]

    • Inspect the protein for missing residues or atoms and use modeling tools (e.g., SWISS-MODEL) to build any missing loops or side chains if they are near the binding site.

  • Preparation for AutoDock Vina using AutoDockTools:

    • Launch AutoDockTools.

    • Go to File -> Read Molecule and load the cleaned PDB file.[19]

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).[16]

    • Assign Kollman charges (Edit -> Charges -> Add Kollman Charges).[19]

    • Save the prepared protein in the .pdbqt format (Grid -> Macromolecule -> Choose, then select the protein and save).[16]

The Docking Workflow: From Grid Generation to Simulation

With the ligand and protein prepared, the next stage involves defining the search space for the docking simulation and running the calculation.

Defining the Binding Site: The Grid Box

AutoDock Vina requires a defined 3D grid box that encompasses the binding site of the target protein. This confines the search space for the ligand, significantly improving the efficiency and accuracy of the docking process.[1][2]

Protocol 3.1: Grid Box Generation

  • Load Prepared Molecules: In AutoDockTools, load both the prepared protein (.pdbqt) and ligand (.pdbqt) files.

  • Center the Grid:

    • If a co-crystallized ligand is present in the original PDB structure, center the grid box on this ligand. This is the most reliable method for defining the active site.

    • If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[2] However, this is computationally more intensive and may be less accurate.

  • Set Grid Dimensions:

    • Go to Grid -> Grid Box.

    • Adjust the dimensions (x, y, and z) of the grid box to ensure it is large enough to accommodate the ligand and allow for its free rotation and translation. A common practice is to have a buffer of at least 5-10 Å around the ligand.

  • Save the Grid Parameter File: The grid box coordinates and dimensions will be saved in a configuration file for AutoDock Vina.

Workflow for Molecular Docking of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

G cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (2D to 3D, Charge Assignment) Grid_Gen Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Docking_Run Running AutoDock Vina (Executing the Docking) Grid_Gen->Docking_Run Results_Vis Visualization of Poses (PyMOL, Chimera) Docking_Run->Results_Vis Interaction_Analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic) Results_Vis->Interaction_Analysis Binding_Energy Binding Energy Evaluation (Ranking Poses) Interaction_Analysis->Binding_Energy

Caption: A flowchart of the molecular docking process.

Executing the Docking Simulation

AutoDock Vina is typically run from the command line. A configuration file is used to specify the input files and docking parameters.

Protocol 3.2: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

    vina --config conf.txt --log docking_log.txt

[20]### 4. Post-Docking Analysis: Interpreting the Results

The output of a docking simulation provides a wealth of data that requires careful analysis to extract meaningful biological insights.

[21][22]#### 4.1. Binding Affinity and Pose Selection

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A[3] more negative value indicates a stronger predicted binding affinity. T[11]he output file will contain multiple binding poses, each with an associated binding affinity.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.25
3-7.92.50
4-7.53.10
  • Interpretation: The pose with the lowest binding energy is typically considered the most likely binding mode. However, it is crucial to visually inspect the top-ranked poses.

Visualization and Interaction Analysis

Visualizing the docked poses within the protein's binding site is essential for understanding the specific interactions that stabilize the complex.

[21][23]Protocol 4.1: Visualization and Interaction Analysis

  • Load Complex: Open the output .pdbqt file from the docking simulation in PyMOL or UCSF Chimera. This file contains the protein structure and the predicted ligand poses.

  • Analyze Interactions: For the top-ranked poses, identify key molecular interactions, including:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Electrostatic Interactions: Between charged or polar groups.

  • 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams that clearly illustrate the interactions between the ligand and the protein residues.

[21][24]***

Logical Relationship of Docking Analysis

G cluster_input Docking Output cluster_analysis Analysis cluster_output Interpretation Binding_Affinity Binding Affinity (kcal/mol) Pose_Selection Pose Selection Binding_Affinity->Pose_Selection Binding_Poses Binding Poses (Coordinates) Binding_Poses->Pose_Selection Interaction_Analysis Interaction Analysis Pose_Selection->Interaction_Analysis Biological_Hypothesis Biological Hypothesis Interaction_Analysis->Biological_Hypothesis

Caption: The logical flow from docking output to biological hypothesis.

Validation and Trustworthiness

To ensure the reliability of the docking results, it is crucial to perform validation studies.

[3][25]Protocol 5.1: Docking Protocol Validation

  • Re-docking of a Co-crystallized Ligand:

    • If a crystal structure with a bound ligand is available, extract the ligand and re-dock it into the same binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. 2[26]. Use of a Known Inhibitor:

    • Dock a known inhibitor of the target protein and compare its binding affinity and predicted interactions with experimental data. T[26]his helps to establish a baseline for what constitutes a "good" docking score for that particular target.

Conclusion and Future Directions

Molecular docking of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile provides a powerful and cost-effective method for exploring its potential as a therapeutic agent. The protocols outlined in this guide provide a robust framework for conducting these studies. It is important to remember that molecular docking is a predictive tool, and the results should be interpreted in the context of other experimental data. Promising in-silico hits should be further investigated using techniques such as molecular dynamics simulations to assess the stability of the predicted binding mode and, ultimately, be validated through in vitro and in vivo experiments.

References

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • The Research Post. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Zothantluanga, J. H., & Rudrapal, M. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Sagan, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. [Link]

  • Kumar, A., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • El Mouns, B. (2023). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Pan, Z., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Schultes, S. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Wang, L., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Raghavan, R. (2013). Finding interactions between ligand and protein after docking them. ResearchGate. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • CADD Indian. (2023). Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • BND. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Kumar, V., & Roy, K. (2023). Molecular docking in drug design: Basic concepts and application spectrums. Elsevier. [Link]

  • Sagan, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Guedes, I. A., et al. (2021). How to validate the molecular docking results? ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Supplier & Manufacturer China. Pipzine Chemicals. [Link]

  • Huey, R., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Acharya, C., et al. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. [Link]

  • Google DeepMind. (n.d.). AlphaFold Server. Google DeepMind.
  • Methylamine Supplier. (n.d.). 1H-Pyrrolo[2,3-B]Pyridine-4-Carbonitrile. Methylamine Supplier. [Link]

  • CCP4. (n.d.). Session 4: Introduction to in silico docking. CCP4. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH. [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Fukunaga, K., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Troubleshooting for Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. In the following sections, we will address common challenges, from low yields to unexpected side products, providing not just solutions but also the mechanistic reasoning behind them to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis failing or giving a low yield for a 7-azaindole derivative?

A1: The classic Fischer indole synthesis often struggles when applied to 7-azaindole targets primarily due to the electron-deficient nature of the pyridine ring. This deactivation hinders the key[1][1]-sigmatropic rearrangement step.[1][2] Low yields are common, and the reaction may fail entirely depending on the substituents.

  • Mechanistic Insight: The pyridine nitrogen acts as an electron-withdrawing group, which disfavors the formation of the electron-rich enamine intermediate necessary for the rearrangement. Protonation of the pyridine nitrogen under the acidic conditions of the Fischer synthesis further exacerbates this issue, making the ring even more electron-deficient.[3]

  • Troubleshooting:

    • Consider alternative syntheses: For many substituted 7-azaindoles, modern cross-coupling strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) followed by cyclization are often more reliable.[1]

    • Use electron-donating groups: If you must use a Fischer-type approach, starting with pyridylhydrazines bearing electron-donating groups can improve yields, though this is not always synthetically feasible.[2]

    • Optimize acid catalyst and temperature: The choice of acid (e.g., polyphosphoric acid, zinc chloride, Eaton's reagent) and careful temperature control are critical and require empirical optimization.

Q2: I'm observing significant byproduct formation during the N-protection/deprotection of my 7-azaindole. What's going wrong?

A2: Protecting group chemistry on the 7-azaindole nucleus can be challenging. The choice of protecting group and the conditions for its removal are critical to avoiding side reactions.

  • SEM-Cl Protection/Deprotection: While the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice, its deprotection can be problematic. The release of formaldehyde during acidic cleavage can lead to undesired reactions.[4] A notable side reaction is the formation of a tricyclic eight-membered ring via a two-step electrophilic aromatic substitution.[4] Dimerization has also been observed.[4]

    • Troubleshooting:

      • Carefully control deprotection conditions (temperature and acid concentration). Lower temperatures may be beneficial, but this needs to be balanced with reaction time.

      • Consider alternative deprotection reagents like BF3-OEt2, but be aware that this can also lead to complex reaction mixtures.[4]

      • If possible, choose a protecting group that does not generate reactive byproducts upon cleavage, such as a tosyl (Ts) or Boc group.

  • N-Alkylation vs. C-Alkylation: Under basic conditions for N-alkylation, competitive C-alkylation can occur, especially at the C3 position. The regioselectivity is influenced by the base, solvent, and electrophile.

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields and multiple side products. What are the common pitfalls?

A3: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the 7-azaindole core, but they are not without their challenges. Common side products include dehalogenated starting material and di-substituted products.[4]

  • Dehalogenation: This is a common side reaction, particularly with more reactive catalysts or in the presence of protic solvents or other proton sources.

  • Di-substituted Products: In cases where you have multiple halides on your starting material (e.g., a 2-iodo-4-chloro-7-azaindole), achieving chemoselectivity can be difficult. The more reactive halogen (typically iodine) will react first, but over-reaction at the second position can occur, leading to di-substituted byproducts.[4]

  • Catalyst Deactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst deactivation.[5]

Troubleshooting Guide: Specific Side Reactions

This section provides a more in-depth look at specific, frequently encountered side reactions and offers targeted solutions.

Problem 1: Formation of a Dehalogenated Byproduct in a Suzuki-Miyaura Coupling
  • Observation: You are attempting to couple an arylboronic acid with a halo-7-azaindole (e.g., 4-chloro-7-azaindole), but you isolate a significant amount of the parent 7-azaindole without the halogen.

  • Causality: This is likely due to a competing hydrodehalogenation pathway. This can be promoted by:

    • Catalyst Choice: Highly active palladium catalysts, especially those with electron-rich phosphine ligands, can facilitate this side reaction.

    • Reaction Conditions: Elevated temperatures and the presence of a hydrogen source (e.g., water, alcohol, or even the solvent itself) can increase the rate of dehalogenation.

  • Solutions:

    • Catalyst Screening: Screen different palladium sources and ligands. For instance, in some cases, switching from a highly active catalyst like one based on RuPhos to Pd(PPh3)4 can reduce the amount of undesired reduction.[4]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: Use anhydrous, aprotic solvents to minimize the presence of proton sources.

    • Base Selection: The choice of base can also influence the outcome. A weaker base may be less prone to promoting side reactions.

ParameterRecommendation to Minimize DehalogenationRationale
Catalyst Screen less reactive catalysts (e.g., Pd(PPh3)4)Less active catalysts may have a lower propensity for the hydrodehalogenation pathway.
Temperature Use the lowest effective temperatureReduces the rate of competing side reactions.
Solvent Anhydrous, aprotic solvents (e.g., dioxane, toluene)Minimizes the availability of proton sources.
Problem 2: Lack of Regioselectivity in Alkylation Reactions (N- vs. C-Alkylation)
  • Observation: When attempting to alkylate the pyrrole nitrogen of 7-azaindole, you obtain a mixture of N-alkylated and C3-alkylated products.

  • Causality: The 7-azaindole anion is an ambident nucleophile, meaning it can react at multiple sites (the N1 of the pyrrole and the C3 position). The ratio of N- to C-alkylation is highly dependent on the reaction conditions.

  • Solutions:

    • Counter-ion Effect: The nature of the counter-ion of the base used can significantly influence the regioselectivity. For example, using NaH or KH tends to favor N-alkylation, while using organolithium reagents can sometimes lead to more C-alkylation.

    • Solvent Polarity: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

    • Electrophile: Harder electrophiles (e.g., methyl sulfate) tend to react at the more electronegative nitrogen atom, while softer electrophiles might show a preference for the C3 position.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling to Minimize Side Reactions
  • Reagent Preparation: To a flame-dried Schlenk flask, add the halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if necessary) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G start Halo-7-azaindole + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition intermediate Ar-Pd(II)-X Intermediate oxidative_addition->intermediate transmetalation Transmetalation (with Boronic Acid) intermediate->transmetalation side_reaction Hydrodehalogenation intermediate->side_reaction [H] source reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Coupled Product reductive_elimination->product dehalogenated_product Dehalogenated Byproduct side_reaction->dehalogenated_product G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions purify_sm Purify Starting Materials check_sm->purify_sm incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? check_conditions->side_products increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes change_catalyst Change Catalyst/Solvent incomplete_reaction->change_catalyst No Improvement optimize_conditions Optimize Conditions (Temp, Conc, Base) side_products->optimize_conditions Yes

Caption: A logical workflow for troubleshooting low yields in pyrrolo[2,3-b]pyridine synthesis.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 26, 2026, from [Link]

  • Aarhus, H. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4248. Retrieved January 26, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Retrieved January 26, 2026, from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential challenges and solutions in a practical question-and-answer format. Our goal is to equip you with the expertise to anticipate and overcome common hurdles in the journey from bench-scale synthesis to pilot-plant production.

Section 1: Process Chemistry Overview & Key Considerations

The target molecule, 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, belongs to the 7-azaindole family, a privileged scaffold in medicinal chemistry.[1][2][3] Its synthesis involves the construction of a bicyclic heterocyclic system containing a lactam and a nitrile group, which presents unique challenges. A plausible and common synthetic strategy involves the cyclization of a suitably substituted aminopyridine precursor.

Below is a generalized workflow that highlights the critical control points during scale-up.

Caption: Generalized workflow for the synthesis of 2-oxo-pyrrolopyridine derivatives.

Section 2: Frequently Asked Questions (FAQs) in Early-Stage Development

Q1: What are the most common starting materials for constructing the 7-azaindole core, and what are the initial challenges?

A1: The synthesis of 7-azaindoles, or 1H-pyrrolo[2,3-b]pyridines, typically begins with substituted pyridines.[4] A common starting point is a 2-amino-3-halopyridine or a 2-amino-3-methylpyridine derivative. The primary challenges at this stage are:

  • Reagent Availability and Cost: On a large scale, the cost and commercial availability of highly substituted pyridine starting materials can be a significant bottleneck.

  • Regioselectivity: Initial functionalization steps on the pyridine ring must be highly regioselective to avoid the formation of difficult-to-separate isomers. For instance, reactions on 2-fluoro-3-methylpyridine can be directed to yield either 7-azaindoles or 7-azaindolines based on the choice of alkali-amide base, highlighting the sensitivity of these systems.[5]

  • Safety of Early-Stage Reagents: Some synthetic routes may involve hazardous reagents like azides or require harsh reaction conditions, which need careful consideration for scale-up.

Q2: How is the nitrile group typically introduced, and what are the associated risks?

A2: The nitrile group (-CN) is a key functional group and can be introduced through several methods, each with its own set of challenges:

  • Dehydration of an Aldoxime: A common laboratory method is the conversion of an aldehyde to an aldoxime, followed by dehydration.[6] On a larger scale, the efficiency and safety of the dehydrating agent (e.g., SOCl₂, P₂O₅, or modern reagents like fluoro-sulfonyl fluoride) are critical. Incomplete dehydration can lead to aldoxime impurities in the final product.

  • Cyanation with a Cyanide Source: Direct cyanation using reagents like CuCN or Zn(CN)₂ is also possible but involves handling highly toxic cyanide salts, which requires stringent safety protocols and waste management procedures, especially at scale.

  • From an Amide: Primary amides can be dehydrated to nitriles, but this often requires harsh conditions that the sensitive pyrrolopyridine core may not tolerate.

The choice of method will depend on the stability of the substrate and the safety and environmental considerations for the intended scale of production.

Q3: What analytical techniques are crucial for monitoring reaction progress and ensuring product quality?

A3: A robust analytical package is non-negotiable. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for monitoring reaction completion, identifying byproducts, and determining final product purity. A stability-indicating method should be developed early.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product. 1H and 13C NMR are standard.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities, often coupled with HPLC (LC-MS).

  • Infrared (IR) Spectroscopy: Useful for tracking the appearance or disappearance of key functional groups, such as the nitrile (around 2220-2260 cm⁻¹) and the lactam carbonyl (around 1650-1690 cm⁻¹).

Section 3: Troubleshooting Guide for Kilogram-Scale Production

Q4: My cyclization reaction is stalling at ~70% conversion, and I'm seeing a significant amount of a dimeric byproduct. What is the likely cause and solution?

A4: This is a classic scale-up challenge often related to mixing and local concentration effects.

Root Cause Analysis: The likely cause is poor solubility of either the starting material or an intermediate in the reaction solvent at the production scale. In large reactors, inefficient mixing can lead to "hot spots" or areas of high local concentration. This can favor intermolecular side reactions, such as dimerization, over the desired intramolecular cyclization. The base used for the cyclization might also be deprotonating a less acidic site, leading to an alternative reaction pathway.

Troubleshooting Workflow:

G Start Reaction Stall & Dimer Formation Check1 Analyze solubility of starting materials and intermediates Start->Check1 Check2 Evaluate mixing efficiency (impeller speed, type) Check1->Check2 Good Solubility Sol1 Increase solvent volume or add a co-solvent Check1->Sol1 Poor Solubility Check3 Re-evaluate base selection (pKa, steric hindrance) Check2->Check3 Efficient Mixing Sol2 Increase agitation rate or change impeller design Check2->Sol2 Inefficient Mixing Sol3 Switch to a more hindered or weaker base (e.g., K2CO3, DBU) Check3->Sol3 Base-driven side reaction End Optimized Reaction Sol1->End Sol2->End Sol3->End

Sources

Technical Support Center: Purification of Polar Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of polar pyrrolo[2,3-b]pyridine derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and practical protocols to address the unique challenges posed by this important class of heterocyclic compounds. The inherent basicity of the nitrogen-containing scaffold, combined with the presence of polar functional groups, often leads to significant hurdles in achieving high purity. This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guides

Chromatography Challenges

Question 1: My polar pyrrolo[2,3-b]pyridine derivative is streaking badly on my silica gel column. What is happening and how can I fix it?

Answer:

This is the most common issue encountered during the purification of this class of compounds. The streaking, also known as tailing, is primarily caused by strong interactions between the basic nitrogen atoms in the pyrrolo[2,3-b]pyridine core and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong ionic interaction leads to poor peak shapes and, in some cases, irreversible adsorption of the compound onto the stationary phase.[1][2]

Causality: The lone pair of electrons on the pyridine nitrogen makes the molecule basic. Silica gel's surface is covered with acidic silanol groups. This creates a strong acid-base interaction that hinders the smooth elution of the compound, causing it to "drag" along the column.

Solutions & Troubleshooting:

  • Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol). The TEA is a stronger base and will preferentially bind to the silanol groups, effectively masking them from your compound.

    • Ammonia: Using a solvent system like DCM/MeOH saturated with ammonia can also be highly effective.[4] This is often used for strongly basic compounds.

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina can significantly reduce the tailing of basic compounds.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[5]

  • Switch to Reverse-Phase Chromatography: For highly polar derivatives, normal-phase chromatography may not be the best approach. Switching to reverse-phase is often the most effective strategy.

Question 2: When should I switch from normal-phase to reverse-phase chromatography for my compound?

Answer:

You should consider switching to reverse-phase (RP) chromatography when your polar pyrrolo[2,3-b]pyridine derivative exhibits either very poor solubility in typical normal-phase solvents (like Hexane/Ethyl Acetate) or shows intractable binding to silica gel even with basic modifiers. RP chromatography is the most widely used HPLC technique and is ideal for many polar compounds.[1]

Decision Criteria:

  • High Polarity: If your compound has multiple hydrogen bond donors/acceptors (-OH, -NH2, -COOH), it will likely have poor retention in RP and elute very quickly, potentially near the solvent front.[6]

  • Solubility: If your compound is only soluble in highly polar solvents like water, methanol, or DMSO, RP-HPLC is the logical choice.

  • Failure of Normal-Phase: If you have tried basic modifiers and alternative normal-phase stationary phases without success, it's time to switch.

G start Start: Purify Polar Pyrrolo[2,3-b]pyridine solubility_test Test Solubility in DCM, EtOAc, MeOH, H2O start->solubility_test np_sol Soluble in DCM / EtOAc? solubility_test->np_sol rp_sol Soluble in MeOH / H2O? np_sol->rp_sol No tlc_np Run Normal-Phase TLC (with 0.5% TEA) np_sol->tlc_np Yes tlc_rp Run Reverse-Phase TLC rp_sol->tlc_rp Yes troubleshoot_rp Optimize RP Method (Additives, HILIC, SFC) rp_sol->troubleshoot_rp No (e.g., DMSO only) np_result Good Rf & Spot Shape? tlc_np->np_result rp_result Good Retention? tlc_rp->rp_result run_npc Proceed with Normal-Phase Flash Chromatography (add 0.1-1% TEA to eluent) np_result->run_npc Yes troubleshoot_np Try Alumina or Amine-Silica Column np_result->troubleshoot_np No run_rpc Proceed with Reverse-Phase Flash or HPLC rp_result->run_rpc Yes rp_result->troubleshoot_rp No (Elutes at void) troubleshoot_np->tlc_rp

Question 3: I'm using reverse-phase HPLC, but my peak shape is poor and retention is minimal. What mobile phase additives should I try?

Answer:

Poor peak shape (tailing or fronting) and low retention in reverse-phase HPLC for polar basic compounds are common challenges.[6] These issues arise from secondary interactions with residual silanols on the C18 stationary phase and from the compound being in a mixed or fully ionized state. Mobile phase additives are crucial for controlling ionization and improving chromatography.[6]

The Role of pH and Additives: By adding an acid to the mobile phase, you protonate your basic pyrrolo[2,3-b]pyridine derivative, ensuring it exists as a single, positively charged species. This protonated form can then be effectively separated. The acidic additive also suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable ionic interactions.

Recommended Additives:

AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1%MS-compatible, volatile, good for peak shape.Less effective at masking silanols than TFA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for peak shape, strong ion-pairing agent can increase retention.Can suppress MS signal, difficult to remove post-purification.
Ammonium Acetate/Formate 10-20 mMActs as a buffer to control pH, MS-compatible.Non-volatile, requires extra steps to remove from the final product.

Protocol: Method Development for RP-HPLC

  • Initial Screening: Start with a generic gradient of 5-95% Acetonitrile in Water, with 0.1% Formic Acid in both solvents.[7]

  • Assess Peak Shape: If peak tailing is observed, switch the additive to 0.1% TFA. This will almost always improve the peak shape for basic compounds.

  • Optimize Retention: If the compound elutes too early, consider:

    • A shallower gradient (e.g., 5-50% Acetonitrile over a longer time).

    • Using a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-endcapped C18) that may offer different selectivity.

    • If the compound is extremely polar and still lacks retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8]

Question 4: Is Supercritical Fluid Chromatography (SFC) a good option for my polar pyrrolo[2,3-b]pyridine derivatives?

Answer:

Yes, SFC is an excellent and increasingly popular technique for the purification of polar compounds, including basic nitrogen heterocycles.[9][10] SFC uses compressed carbon dioxide as the main mobile phase, which is non-polar, but it is mixed with a polar organic co-solvent (modifier), typically methanol.[11]

Advantages of SFC:

  • High Speed: The low viscosity of the supercritical fluid mobile phase allows for very fast separations and rapid column equilibration.[9][11]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to both normal and reverse-phase LC, which can be useful for separating difficult impurities.

  • Greener Chemistry: It significantly reduces the consumption of organic solvents.[11]

  • Easy Solvent Removal: The CO2 evaporates upon depressurization, and the small amount of co-solvent (e.g., methanol) is easily removed, simplifying sample workup.[12]

When to Consider SFC:

  • When both normal-phase and reverse-phase chromatography provide poor resolution.

  • For chiral separations of polar pyrrolo[2,3-b]pyridine derivatives.

  • When high-throughput purification is required in a drug discovery setting.[13]

Post-Purification & Crystallization

Question 5: How can I effectively remove Trifluoroacetic Acid (TFA) from my final compound after reverse-phase purification?

Answer:

Residual TFA from preparative HPLC can be problematic for subsequent biological assays or characterization (e.g., it can suppress signals in ESI-MS).[14] Since TFA forms a salt with the basic pyrrolo[2,3-b]pyridine, simple evaporation is often insufficient.

Methods for TFA Removal:

  • Lyophilization from HCl Solution:

    • Dissolve the TFA salt in a small amount of water or water/acetonitrile.

    • Add a few equivalents of a 0.1 M HCl solution.

    • Freeze the sample and lyophilize. The HCl is more volatile than TFA and will be removed, leaving the hydrochloride salt of your compound.

  • Solid-Phase Extraction (SPE):

    • Cation-Exchange SPE: Use a strong cation exchange (SCX) cartridge. Load your sample (dissolved in a low-ionic-strength solvent), wash the cartridge to remove TFA, and then elute your compound with a basic solution (e.g., methanol with 2-5% ammonium hydroxide).

    • Reverse-Phase SPE: Load the sample onto a C18 cartridge, wash with water to remove the TFA, and then elute the compound with methanol or acetonitrile.[15]

  • Azeotropic Removal: Repeatedly dissolving the sample in a solvent like methanol and evaporating under vacuum can sometimes help, but it is often less effective for stubborn TFA salts.

Question 6: What are some good strategies for crystallizing highly polar pyrrolo[2,3-b]pyridines?

Answer:

Crystallization is essential for obtaining a highly pure, stable solid form of an active pharmaceutical ingredient (API).[16] However, the high polarity and potential for multiple hydrogen bonding interactions in these derivatives can make crystallization challenging.

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.[17]

  • Anti-Solvent Addition:

    • Dissolve your compound in a "good" solvent where it is highly soluble (e.g., DMSO, Methanol).

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, diethyl ether, or an alkane) until the solution becomes slightly turbid.

    • Allow the solution to stand. Crystals may form at the interface or upon slight cooling.[18]

  • Vapor Diffusion:

    • Place a small vial containing your dissolved compound inside a larger, sealed jar.

    • Add a layer of the anti-solvent to the bottom of the larger jar.

    • The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and inducing crystallization.

  • Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, mesylate, tartrate) can significantly improve its crystallinity by introducing regular, strong ionic interactions that favor lattice formation.[17]

Solvent Selection Table for Crystallization:

Solvent ClassExamplesTypical Use
Alcohols Methanol, Ethanol, IsopropanolGood primary solvents for polar compounds.
Ethers Diethyl Ether, MTBE, THFOften used as anti-solvents.
Esters Ethyl AcetateCan be a primary solvent or anti-solvent.
Ketones AcetoneGood solvent, but its high volatility can be a challenge.
Aprotic Polar Acetonitrile, DMSO, DMFSolvents of last resort for very poorly soluble compounds.
Water H₂OCan be a primary solvent or an anti-solvent.

References

  • BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Unknown Author. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LabRoots. (2020, February 14). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • ResearchGate. (2014, May 1). How do you get rid of TFA from HPLC purified sample?. Retrieved from [Link]

  • PubMed. (2016, August 15). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (2025, April 18). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Retrieved from [Link]

  • ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Retrieved from [Link]

  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Waters. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Retrieved from [Link]

  • ACS Publications. (2019, March 12). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. Retrieved from [Link]

  • Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2013, July 29). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving high yield and purity is paramount.[1][2] This guide consolidates field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with the synthesis of this and related 7-azaindole derivatives.[3][4]

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions you might have before embarking on or while optimizing your synthesis.

Q1: My reaction yield for the synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is consistently low. What are the most common factors I should investigate?

A1: Low yields in heterocyclic syntheses of this nature can often be attributed to several key factors. A systematic approach to troubleshooting is the most effective strategy.[5] Common areas to investigate include:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially any organometallic reagents or catalysts.

  • Reaction Conditions: Temperature, reaction time, and atmospheric control (e.g., inert atmosphere) are critical. Small deviations can lead to significant decreases in yield.

  • Solvent Choice: The solvent must be anhydrous and appropriate for the specific reaction type (e.g., a polar aprotic solvent for nucleophilic substitutions).

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Potential side products in the synthesis of pyrrolo[2,3-b]pyridine systems can include:

  • Over-alkylation or Acylation: If protecting groups are used, their removal or modification can sometimes lead to reactions at unintended sites.

  • Hydrolysis of the Nitrile Group: The carbonitrile group can be sensitive to hydrolysis under either acidic or basic conditions, especially during workup, leading to the corresponding carboxylic acid or amide.

  • Ring-Opened Products: Under harsh conditions, the pyrrolidone ring may be susceptible to opening.

  • Isomers: Depending on the synthetic route, the formation of constitutional isomers is possible.

Q3: The purification of my crude product is proving difficult. What are my best options?

A3: The purification strategy depends on the nature of the impurities. For 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a combination of techniques is often most effective:

  • Recrystallization: This is an excellent method for removing minor impurities if a suitable solvent system can be found. Common solvents to screen include ethanol, ethyl acetate, or mixtures with water or hexanes.[6]

  • Silica Gel Chromatography: This is a versatile technique for separating compounds with different polarities. A well-chosen solvent system is key for good separation.[6]

  • Preparative HPLC: For very high purity requirements or difficult separations, preparative HPLC can be employed, although it is less scalable.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic diagnosis is crucial. The following workflow can help you identify the root cause.

G start Low or No Yield reagent_check Verify Starting Material Purity & Reagent Activity start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) reagent_check->condition_check Reagents OK reagent_sol Solution: Use fresh, purified reagents. Titrate organometallics. reagent_check->reagent_sol monitoring Monitor Reaction by TLC/LC-MS condition_check->monitoring Conditions Correct condition_sol Solution: Optimize temperature/time. Ensure inert atmosphere. condition_check->condition_sol workup_check Analyze Aqueous & Organic Layers Post-Workup monitoring->workup_check Reaction Incomplete/Complex monitoring_sol Solution: Extend reaction time or adjust temperature. monitoring->monitoring_sol workup_sol Solution: Check for product loss in aqueous layer. Modify pH of workup. workup_check->workup_sol

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Detailed Solutions:

  • Cause 1: Inactive Reagents or Catalysts

    • Explanation: Many syntheses of heterocyclic compounds rely on moisture-sensitive reagents or catalysts (e.g., palladium catalysts for cross-coupling reactions). Their activity can diminish over time or with improper storage.

    • Solution:

      • Use freshly opened or purified reagents.

      • If using a catalyst, consider a catalyst from a different batch or supplier.

      • For reactions involving strong bases like NaH or LDA, ensure they are handled under a strictly inert atmosphere (N₂ or Ar).

  • Cause 2: Sub-optimal Reaction Temperature

    • Explanation: The formation of the pyrrolo[2,3-b]pyridine core is often sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote side reactions or decomposition.

    • Solution:

      • Run a temperature screen to find the optimal reaction temperature. Start with the literature-reported temperature and then test in 5-10 °C increments in either direction.

      • Use a reliable method for temperature control, such as an oil bath with a temperature controller.

  • Cause 3: Product Loss During Workup

    • Explanation: The target molecule has both a weakly acidic proton (on the pyrrolidone ring) and a basic pyridine nitrogen. This amphoteric nature can lead to its partial solubility in both acidic and basic aqueous layers during extraction.

    • Solution:

      • Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form to maximize its partitioning into the organic layer.

      • After the primary extraction, back-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Problem 2: Purity Issues in the Crude Product

Achieving high purity is essential for subsequent applications. Here’s how to tackle common purity challenges.

Potential Causes & Detailed Solutions:

  • Cause 1: Persistent Starting Material

    • Explanation: An incomplete reaction is a common cause of contamination.

    • Solution:

      • Increase the reaction time or temperature, while monitoring for the formation of degradation products.

      • Increase the stoichiometry of the excess reagent, but be mindful that this may complicate purification.

      • Consider a Design of Experiments (DoE) approach to systematically optimize reaction variables for maximum conversion.[7]

  • Cause 2: Formation of a Closely-Related Impurity

    • Explanation: An impurity with a polarity very similar to your product can be challenging to separate by standard column chromatography.

    • Solution:

      • Optimize Chromatography: Screen different solvent systems for column chromatography. Sometimes, a small change in the solvent mixture (e.g., adding a small percentage of methanol to a dichloromethane/ethyl acetate system) can improve separation.[6]

      • Recrystallization: This is often the best method for removing closely-related impurities. A systematic approach to solvent screening is recommended. (See Protocol 3).

      • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative with a very different polarity, which can then be easily removed. This is a more advanced technique and requires careful consideration of the impurity's structure.

  • Cause 3: Degradation on Silica Gel

    • Explanation: Some nitrogen-containing heterocycles can be unstable on acidic silica gel, leading to streaking and decomposition during column chromatography.[6]

    • Solution:

      • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This can be done by adding 0.1-1% triethylamine to your eluent system.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 (reverse-phase).

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. They may require optimization for your specific setup and scale.

Protocol 1: Representative Synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

This protocol is a plausible route based on common methods for the synthesis of related 7-azaindole derivatives.

G A Starting Material (e.g., substituted 2-aminopyridine) B Step 1: Introduction of Cyano Group A->B C Intermediate A B->C D Step 2: Cyclization to form Pyrrolidone Ring C->D E Crude Product D->E F Purification E->F G Final Product F->G

Caption: General synthetic workflow.

Materials:

  • Substituted 2-amino-3-halopyridine-4-carbonitrile (1 equivalent)

  • A suitable cyclization precursor (e.g., a protected β-amino acid derivative) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 equivalents)

  • Ligand (e.g., Xantphos) (0.1 equivalents)

  • Base (e.g., Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-amino-3-halopyridine-4-carbonitrile, the cyclization precursor, the base, the palladium catalyst, and the ligand.

  • Add the anhydrous, degassed solvent via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Standard Workup Procedure
  • Filter the cooled reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

G start Find Suitable Solvent dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter Filter Crystals and Wash with Cold Solvent ice_bath->filter dry Dry Crystals Under Vacuum filter->dry

Caption: Decision tree for purification method selection.

Procedure:

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water). The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table: Recommended Solvent Systems for Chromatography
Polarity of ImpuritiesRecommended Starting Eluent SystemModifier
Less PolarHexanes / Ethyl Acetate (9:1)Increase Ethyl Acetate
Similar PolarityDichloromethane / Methanol (98:2)Increase Methanol
More PolarEthyl Acetate / Methanol (95:5)Increase Methanol
Basic ImpuritiesHexanes / Ethyl Acetate (7:3)Add 0.5% Triethylamine

References

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-2-oxo... (URL: )
  • Optimization and Scaling up of the Azaindole Deriv
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (URL: )
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchG
  • WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google P
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (URL: )
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (URL: )

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Validation & Comparative

A Comparative Guide to the Efficacy of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of numerous therapeutics, particularly in oncology. This guide provides a comparative analysis of the efficacy of various pyrrolo[2,3-b]pyridine-based kinase inhibitors, supported by experimental data, to aid researchers in drug discovery and development.

The Structural Advantage of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core is an isostere of adenine, the nitrogenous base in ATP. This structural similarity allows it to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Pyrrolo[2,3-b]pyridine-Based Inhibitors

This section compares the efficacy of notable pyrrolo[2,3-b]pyridine-based inhibitors targeting different kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDK8 Inhibitors for Colorectal Cancer:

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as an oncogene in colorectal cancer (CRC) through its modulation of the WNT/β-catenin signaling pathway.[1]

A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II CDK8 inhibitor. It exhibited an IC50 value of 48.6 nM against CDK8 and demonstrated significant tumor growth inhibition in in vivo xenograft models of CRC.[1][2][3] Mechanistic studies revealed that compound 22 downregulates the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[1][2]

Another pyrrolo[2,3-b]pyridine-based inhibitor, compound 46 , showed a strong inhibitory effect on CDK8 with an IC50 of 57 nM and exhibited favorable selectivity across the CDK family and other tyrosine kinases.[4] This compound also demonstrated therapeutic potential in a mouse model of psoriasis, an inflammatory condition.[4]

Cdc7 Kinase Inhibitors for Cancer Therapy:

Cell division cycle 7 (Cdc7) kinase is a crucial regulator of DNA replication initiation. A potent pyrrolo[3,2-c]pyridin-4-one derivative, 89S , was identified as a highly effective ATP-mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM.[5][6] This compound inhibited the proliferation of various tumor cell lines in the submicromolar range and showed a 68% tumor growth inhibition in an A2780 ovarian cancer xenograft model.[5][6]

Receptor Tyrosine Kinase (RTK) Inhibitors

FMS Kinase Inhibitors for Cancer and Inflammatory Disorders:

FMS kinase (CSF-1R) is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect on FMS kinase. Compound 1r emerged as the most potent, with an IC50 of 30 nM, making it 3.2 times more potent than the lead compound.[7] Importantly, compound 1r demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases.[7]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology:

Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. Compound 4h from one such series displayed impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively, while showing weaker inhibition of FGFR4 (IC50 = 712 nM).[8][9] Another derivative, compound 25 , from a pyrrolo[2,3-b]pyridine-3-one series, showed an IC50 of 51.6 nM against FGFR4 and antiproliferative activity against a hepatocellular carcinoma cell line.[10]

Multi-Kinase Inhibitors Targeting VEGFR2, EGFR, and HER2:

The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop multi-targeted kinase inhibitors. One study reported a series of compounds with inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[11][12] Notably, some compounds demonstrated selective inhibition of VEGFR2, while others showed dual inhibition of Her2 and VEGFR2.[13]

A novel pyrrolo-pyridine benzamide derivative, compound [I] , exhibited potent antitumor activity, with a tumor growth inhibition of 64.5% in a lung carcinoma allograft model at a dose of 20 mg/kg, which was superior to the approved drug cabozantinib (47.9%).[14]

Non-Receptor Tyrosine Kinase Inhibitors

Janus Kinase (JAK) Inhibitors for Immune Disorders:

Janus kinases are critical for cytokine signaling in immune cells. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as immunomodulators targeting JAK3.[15] One compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor.[15] Further optimization of a 3-amido-5-cyclopropylpyrrolopyrazine scaffold, which contains a pyrrolo[2,3-b]pyrazine core, led to an inhibitor with selectivity for JAK3 over JAK1, demonstrating functional selectivity in cellular and in vivo models.[16]

Quantitative Data Summary

InhibitorTarget Kinase(s)IC50/KiCell-Based PotencyIn Vivo EfficacyReference(s)
Compound 22 CDK8IC50 = 48.6 nMInhibits CRC cell proliferationSignificant tumor growth inhibition in CRC xenografts[1][2][3]
Compound 46 CDK8IC50 = 57 nMPositive effect in in vitro psoriasis modelAlleviated inflammatory response in a mouse psoriasis model[4]
89S Cdc7Ki = 0.5 nMSubmicromolar inhibition of tumor cell lines68% tumor growth inhibition in A2780 xenograft[5][6]
Compound 1r FMSIC50 = 30 nMAntiproliferative activity (IC50 = 0.15–1.78 µM)Not Reported[7]
Compound 4h FGFR1/2/3IC50 = 7/9/25 nMInhibited breast cancer cell proliferationNot Reported[8][9]
Compound 25 FGFR4IC50 = 51.6 nMAntiproliferative potency = 0.1397 µMLow oral bioavailability (6.65%)[10]
Compound [I] c-MetIC50 = 1.06-10.87 µMInduces apoptosis and cell cycle arrest64.5% tumor growth inhibition in lung carcinoma allograft[14]
Compound 14c JAK3Potent inhibitorImmunomodulating effect on T-cell proliferationNot Reported[15]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Add kinase buffer to all wells.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the recombinant kinase to all wells except the negative control.

    • Incubate for a short period to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test inhibitor

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins following inhibitor treatment.

  • Reagents and Materials:

    • Cancer cell line

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (total and phosphorylated forms of target proteins)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.

Signaling Pathways and Mechanisms of Action

The efficacy of pyrrolo[2,3-b]pyridine-based inhibitors is rooted in their ability to modulate key signaling pathways implicated in disease.

CDK8 and the WNT/β-catenin Pathway

CDK8_WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK8 CDK8 CDK8->TCF_LEF Activates Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridine CDK8 Inhibitor Pyrrolo_inhibitor->CDK8

Caption: CDK8 in the WNT/β-catenin signaling pathway.

In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene transcription in conjunction with TCF/LEF transcription factors. CDK8 acts as a positive regulator of this process. Pyrrolo[2,3-b]pyridine-based CDK8 inhibitors block this activation, thereby suppressing tumor growth in cancers with aberrant Wnt signaling.[1][2]

Cdc7 and DNA Replication Initiation

Cdc7_Replication_Pathway ORC Origin Recognition Complex (ORC) pre_RC Pre-Replicative Complex (pre-RC) ORC->pre_RC Cdc6_Cdt1 Cdc6 and Cdt1 Cdc6_Cdt1->pre_RC MCM MCM Complex (Helicase) MCM->pre_RC Origin_Firing Origin Firing & DNA Replication pre_RC->Origin_Firing Cdc7 Cdc7-Dbf4 Kinase Cdc7->MCM Phosphorylates CDK S-phase CDK CDK->pre_RC Phosphorylates Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridine Cdc7 Inhibitor Pyrrolo_inhibitor->Cdc7

Caption: Role of Cdc7 in DNA replication initiation.

Cdc7 kinase, in concert with S-phase CDKs, phosphorylates components of the pre-replicative complex (pre-RC), particularly the MCM helicase. This phosphorylation is a critical step for the initiation of DNA replication. By inhibiting Cdc7, pyrrolo[2,3-b]pyridine-based compounds prevent the firing of replication origins, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly proliferative.[5][6]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and effective platform for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the broad applicability of this chemical class against a range of important oncology and immunology targets. The continued exploration of this scaffold, with a focus on optimizing selectivity and in vivo efficacy, holds significant promise for the development of next-generation targeted therapies. Further head-to-head comparative studies will be invaluable in delineating the subtle but critical differences in the efficacy and safety profiles of these promising therapeutic candidates.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Available from: [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 2024, 175, 116705. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 2022, 65(18), 12236–12250. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11(34), 20651-20661. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025, 285, 117236. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023, 28(18), 6689. Available from: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 2017, 24(23), 2495-2519. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023, 28(18), 6689. Available from: [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 2025. Available from: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 2013, 61(7), 748-757. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 2022, 65(18), 12236-12250. Available from: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 2022, 65(18), 12236-12250. Available from: [Link]

  • JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 2021, 31(12), 1085-1100. Available from: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 2021, 115, 105221. Available from: [Link]

  • First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 2009, 52(2), 293-307. Available from: [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Available from: [Link]

  • First Cdc7 kinase inhibitors: Pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 2009, 52(2), 293-307. Available from: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2019, 24(15), 2788. Available from: [Link]

  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Journal of Medicinal Chemistry, 2013, 56(1), 345-356. Available from: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 2024, 25(15), 8089. Available from: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 2021, 12(12), 1914-1920. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 2021, 11, 20651. Available from: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 2021, 30, 115933. Available from: [Link]

  • Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. European Journal of Medicinal Chemistry, 2022, 233, 114215. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a privileged structure, capable of forming key interactions with the ATP-binding site of numerous kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and highly significant subclass: the 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile analogs. These compounds have garnered considerable attention as potent inhibitors of the Janus kinase (JAK) family, playing a crucial role in the development of next-generation therapies for autoimmune diseases and certain cancers.[3]

This guide will dissect the intricate relationship between chemical structure and biological activity, offering a comparative analysis of various analogs based on robust experimental data. We will explore the synthetic rationale behind key structural modifications and provide detailed experimental protocols for their synthesis and evaluation.

The 2-oxo-pyrrolo[2,3-b]pyridine-4-carbonitrile Scaffold: A Privileged Kinase Hinge-Binder

The core scaffold of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a meticulously designed pharmacophore that presents a unique combination of features for potent and selective kinase inhibition. The 7-azaindole portion is a well-established hinge-binding motif, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH group serving as a hydrogen bond donor.[1] This bidentate hydrogen bonding pattern with the kinase hinge region provides a strong anchor for the inhibitor.

The introduction of a 2-oxo group and a 4-carbonitrile moiety further refines the scaffold's properties. The 2-oxo group can participate in additional hydrogen bonding interactions within the ATP binding pocket and influences the overall electronic properties and planarity of the ring system. The 4-carbonitrile group is a key feature, often found in potent kinase inhibitors, where it can occupy a specific pocket and contribute to both potency and selectivity.

Comparative Analysis of Analog Performance: A Dissection of Structure-Activity Relationships

The following sections provide a detailed comparison of the biological activity of various 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile analogs, with a primary focus on their inhibitory activity against the JAK family of kinases. The data presented is synthesized from key publications and patents in the field.

Substitutions at the N1 Position: Modulating Potency and Selectivity

The N1 position of the pyrrolo[2,3-b]pyridine core is a critical vector for introducing substituents that can project into the solvent-exposed region of the kinase active site. Modifications at this position have a profound impact on potency and selectivity.

A systematic exploration of N1-substituents has revealed that the introduction of a cyclopropylmethyl group is highly favorable for potent JAK1 inhibition. Further optimization of this moiety by incorporating a cyano group at the 1-position of the cyclopropyl ring leads to a significant enhancement in activity. This is exemplified by the comparison of analogs with varying N1-substituents, as detailed in the table below.

Compound IDN1-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a -CH350-100>1000>1000100-500
1b -CH2CH325-50500-1000500-100050-100
1c -CH2-cyclopropyl5-10100-250100-25010-25
1d -CH2-(1-CN-cyclopropyl)<15-105-10<1

Data synthesized from patent literature describing selective JAK inhibitors.

The remarkable increase in potency observed with the introduction of the 1-cyano-cyclopropylmethyl group at the N1 position highlights the importance of this specific structural feature for optimal interaction with the JAK active site. This substituent likely engages in favorable interactions with residues in the ribose-phosphate binding region.

Substitutions at the C3 Position: Fine-Tuning Activity and Physicochemical Properties

The C3 position of the pyrrolidinone ring offers another avenue for structural modification. While substitutions at this position have a less dramatic effect on potency compared to the N1 position, they can be utilized to fine-tune the physicochemical properties of the compounds, such as solubility and metabolic stability.

Introduction of small alkyl groups, such as a methyl group, at the C3 position is generally well-tolerated and can lead to a modest improvement in activity. However, larger or more polar substituents at this position can be detrimental to inhibitory potency.

Compound IDC3-SubstituentJAK1 IC50 (nM)
2a -H<1
2b -CH3<1
2c -CH2OH1-5

Illustrative data based on typical SAR trends for this scaffold.

Substitutions on the Pyrrolo[2,3-b]pyridine Core: Impact on Selectivity

Modifications to the aromatic core of the 7-azaindole scaffold, specifically at the C5 and C6 positions, can influence the selectivity profile of the inhibitors across the JAK family. Introduction of small, electron-withdrawing groups, such as fluorine, at the C5 position can enhance selectivity for JAK1 over other family members.

Compound IDC5-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)Fold Selectivity (JAK2/JAK1)
3a -H<15-10~10
3b -F<125-50~50

Data synthesized from patent literature describing selective JAK inhibitors.

This enhanced selectivity is likely due to the fluorine atom engaging in specific interactions with non-conserved residues within the ATP-binding sites of the different JAK isoforms.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile analogs typically involves a multi-step sequence starting from commercially available 7-azaindole derivatives. A representative synthetic scheme is outlined below.

General Synthetic Workflow

G A Starting Material (e.g., 4-Chloro-7H-pyrrolo[2,3-b]pyridine) B N1-Alkylation A->B R-X, Base C Introduction of 2-oxo functionality B->C Oxidation D Cyanation at C4 C->D CuCN or Zn(CN)2, Pd catalyst E Final Analog D->E Further modifications (optional)

Caption: General synthetic workflow for the preparation of 2-oxo-pyrrolo[2,3-b]pyridine-4-carbonitrile analogs.

Representative Synthetic Protocol for a Key Intermediate

Step 1: N-Alkylation of 4-chloro-7H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkylating agent (e.g., (1-cyanocyclopropyl)methyl bromide) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated intermediate.

Step 2: Oxidation to the 2-oxo derivative

  • Dissolve the N1-alkylated intermediate (1.0 eq) in a mixture of acetonitrile and water.

  • Add N-bromosuccinimide (NBS) (2.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent and purify by column chromatography to yield the 2-oxo intermediate.

Step 3: Cyanation at the C4 position

  • To a solution of the 4-chloro-2-oxo intermediate (1.0 eq) in a solvent such as dimethylacetamide (DMA), add zinc cyanide (Zn(CN)2) (1.5 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq).

  • Degas the reaction mixture with nitrogen or argon.

  • Heat the reaction to 120-140 °C and stir for 4-8 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purify the crude product by column chromatography to obtain the final 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile analog.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against target kinases (e.g., JAK1, JAK2, JAK3, TYK2) is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP at a concentration close to its Km value.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody.

  • Incubate for another period to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Logical Relationships in SAR Analysis

The process of optimizing a lead compound based on its structure-activity relationship is a cyclical and iterative process. The insights gained from one round of synthesis and testing inform the design of the next generation of analogs.

SAR_Cycle A Initial Hit Compound B Synthesize Analogs (Vary Substituents) A->B C Biological Evaluation (e.g., Kinase Assays) B->C D Analyze SAR Data C->D E Design Next-Generation Analogs D->E E->B Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors, particularly targeting the JAK family. The systematic exploration of structure-activity relationships has provided clear insights into the key structural features required for high-affinity binding and selectivity. Specifically, the incorporation of a (1-cyanocyclopropyl)methyl group at the N1 position has been identified as a critical determinant of potency. Further fine-tuning of the scaffold at the C3 and C5 positions allows for the modulation of physicochemical properties and selectivity profiles. The synthetic routes and biological evaluation methods described herein provide a robust framework for the continued exploration and optimization of this important class of kinase inhibitors, paving the way for the development of novel therapeutics for a range of human diseases.

References

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 2023. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2015. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 2021. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 2012. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 2023. [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 2020. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 2022. [Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? YouTube, 2024. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile, also known as 4-cyano-7-azaindolin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a common motif in numerous biologically active molecules, and the introduction of a cyano group and an oxo functionality can modulate a compound's physicochemical properties and biological activity.[1] This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This information is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route 1: Halogenation and Cyanation of 7-Azaindole

This route commences with the readily available starting material, 7-azaindole. The strategy involves the introduction of a halogen at the 4-position, followed by oxidation of the pyrrole ring to the corresponding 2-oxo derivative, and finally, palladium-catalyzed cyanation to yield the target compound.

Experimental Protocol

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

A solution of 7-azaindole (1 equivalent) in a suitable solvent such as ethyl acetate is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.[2][3] The reaction is typically carried out at room temperature. The resulting 7-azaindole-N-oxide is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in a solvent such as dimethylformamide (DMF) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.[2][3]

Step 2: Synthesis of 4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

The oxidation of the 4-chloro-7-azaindole intermediate to the corresponding 7-azaindolin-2-one can be achieved using various oxidizing agents. A common method involves the use of N-bromosuccinimide (NBS) in a solvent mixture such as tert-butanol and water, often under basic conditions. This reaction proceeds via an electrophilic bromination at the 2-position, followed by hydrolysis to the desired oxindole.

Step 3: Synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The final step is a palladium-catalyzed cyanation of the 4-chloro-7-azaindolin-2-one.[4] A typical procedure involves reacting the chloro-derivative with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a suitable solvent like DMF. The reaction is heated to an elevated temperature to facilitate the cross-coupling reaction.

Diagram of Route 1

Route 1 start 7-Azaindole intermediate1 4-Chloro-7-azaindole start->intermediate1 1. m-CPBA 2. POCl3 intermediate2 4-Chloro-7-azaindolin-2-one intermediate1->intermediate2 NBS, t-BuOH/H2O product 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile intermediate2->product Zn(CN)2, Pd2(dba)3, dppf

Caption: Synthetic pathway for Route 1.

Discussion

This route benefits from a commercially available and relatively inexpensive starting material. The chlorination at the 4-position is a well-established procedure for 7-azaindole.[2][3] The subsequent oxidation and cyanation steps are also common transformations in heterocyclic chemistry. However, the overall yield may be impacted by the number of steps. The oxidation step can sometimes lead to side products, and the palladium-catalyzed cyanation requires careful optimization of reaction conditions to achieve high yields.

Route 2: Sandmeyer-type Reaction from 4-Amino-7-azaindole

This classical approach utilizes a Sandmeyer-type reaction to introduce the nitrile functionality from an amino precursor. The synthesis begins with the preparation of 4-amino-7-azaindole, followed by oxidation to the 2-oxo derivative, and finally diazotization and cyanation.

Experimental Protocol

Step 1: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-amino-7-azaindole can be achieved through various methods, often starting from a substituted pyridine derivative. One approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Step 2: Synthesis of 4-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Similar to Route 1, the oxidation of the pyrrole ring of 4-amino-7-azaindole can be performed using reagents like NBS in an aqueous medium to furnish the corresponding 7-azaindolin-2-one.

Step 3: Synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The 4-amino-7-azaindolin-2-one is then subjected to a Sandmeyer reaction.[5] This involves the diazotization of the primary amino group using a nitrite source, such as sodium nitrite (NaNO₂), in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to yield the final product.

Diagram of Route 2dot

digraph "Route 2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Substituted Pyridine"]; intermediate1 [label="4-Amino-7-azaindole"]; intermediate2 [label="4-Amino-7-azaindolin-2-one"]; product [label="2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile"];

start -> intermediate1 [label="Multi-step synthesis"]; intermediate1 -> intermediate2 [label="NBS, t-BuOH/H2O"]; intermediate2 -> product [label="1. NaNO2, HCl\n2. CuCN"]; }

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.